Dihexyl sebacate
Overview
Description
Dihexyl sebacate is a chemical compound with the molecular formula C22H42O4 . It has an average mass of 370.566 Da and a monoisotopic mass of 370.308319 Da .
Synthesis Analysis
This compound can be synthesized through an esterification reaction. This involves adding sebacic acid, hexyl alcohol, and concentrated sulfuric acid into a reaction kettle. The mixture is stirred and heated to initiate a boiling reaction under micro-vacuum. The mixture is kept in a boiling reflux state to separate water .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The IUPAC Standard InChIKey for this compound is GQIDSVPVVYHXAP-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 398.2±10.0 °C at 760 mmHg, and a flash point of 178.6±17.4 °C . It has 4 H bond acceptors, 0 H bond donors, and 21 freely rotating bonds .Scientific Research Applications
Catalytic Synthesis
- Dihexyl sebacate can be synthesized efficiently using various catalysts, significantly enhancing the yield and purity of the product. Research has identified optimal catalysts and conditions for this process. For instance, silicotungstic acid has been found to be an effective catalyst, achieving over 95% yield in the production of this compound from sebacic acid and n-hexanol (Zi Jun-feng, 2005). Another study utilized solid superacid SO_4~(2-)/TiO_2-ZrO_2 for the synthesis, reaching a high yield of 98.41% (Yang Xiao-dong, 2007).
Lubricant Applications
- This compound has been studied for its lubricity characteristics. For example, its pour point, flash point, and oxidation stability were analyzed, revealing that the branching in the alcohol used in its synthesis affects these properties (W. Ahmed, J. Salimon, M. Yarmo, 2014). The oxidative degradation of this compound and its influence on tribological behavior were also studied, showing that degradation products formed during oxidation can significantly affect its lubrication properties (Yanxia Wu, Weimin Li, M. Zhang, Xiaobo Wang, 2013).
Corrosion Inhibition
- This compound has been examined for its potential as a corrosion inhibitor. A study found that it can suppress the electrochemical reaction by forming a protective film on steel surfaces, making it a useful agent for preventing corrosion in specific environments (Yang Jixing, 2007).
Thermodynamic Properties
- The thermodynamic properties of this compound, like its density and viscosity, have been experimentally measured under various conditions. This research is vital for its application in high-pressure systems and for understanding its behavior under different temperatures and pressures (X. Paredes, O. Fandiño, A. Pensado, M. Comuñas, Josefa Fernández, 2012).
Cleaning and Removal
- This compound's removal from metals has been studied, with findings suggesting effective cleaning methods using detergents and solvents. This is important for applications where the complete removal of the substance is necessary, such as in high-pressure calibrations using stainless steel parts (M. Hartley, K. Archuleta, 2013).
Biomedical Applications
- The interactions of sebacic acid esters like this compound with biomembranes have been studied, indicating their potential impact on biological systems and their suitability for biomedical applications (S. Bonora, L. Ercoli, A. Torreggiani, G. Fini, 2002).
Safety and Hazards
Mechanism of Action
Dihexyl sebacate, also known as dihexyl decanedioate, is a compound with the molecular formula C22H42O4 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Similar compounds such as dibutyl sebacate are known to be used as plasticizers in the production of plastics . It’s plausible that this compound may have similar targets, interacting with polymeric materials to increase their flexibility and durability .
Mode of Action
As a potential plasticizer, it may interact with polymeric materials, integrating into their structure to increase flexibility and durability
Biochemical Pathways
Related compounds such as phthalates are known to undergo initial hydrolytic degradation, followed by assimilation of the hydrolyzed products into the tricarboxylic acid (tca) cycle
Pharmacokinetics
Its physical properties, such as being a colorless and transparent liquid at room temperature , may influence its bioavailability
Result of Action
As a potential plasticizer, it may influence the physical properties of polymeric materials, increasing their flexibility and durability
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, temperature could affect its physical state and therefore its action as a potential plasticizer
Biochemical Analysis
Biochemical Properties
It is known that esters like dihexyl sebacate can undergo hydrolysis in the presence of enzymes such as esterases or lipases, breaking down into alcohol and acid components . This process could potentially involve interactions with various enzymes and proteins, but specific interactions of this compound with biomolecules have not been reported in the literature.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. As an ester, it could potentially undergo hydrolysis within cells, a process that could be catalyzed by enzymes such as esterases or lipases. This could result in the production of hexanol and sebacic acid, which could then participate in various biochemical reactions . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. As an ester, it could potentially be metabolized through hydrolysis, yielding hexanol and sebacic acid . The specific enzymes or cofactors involved in this process, as well as any effects on metabolic flux or metabolite levels, have not been reported.
Transport and Distribution
Given its lipophilic nature, it could potentially diffuse across cellular membranes . Specific transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, have not been reported.
Subcellular Localization
The subcellular localization of this compound is not well-documented. As a lipophilic compound, it could potentially associate with lipid-rich areas of the cell, such as the plasma membrane or intracellular lipid droplets. Specific targeting signals or post-translational modifications that direct it to specific compartments or organelles have not been reported .
Properties
IUPAC Name |
dihexyl decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-15-19-25-21(23)17-13-11-9-10-12-14-18-22(24)26-20-16-8-6-4-2/h3-20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIDSVPVVYHXAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179251 | |
Record name | Dihexyl sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2449-10-7 | |
Record name | Dihexyl sebacate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2449-10-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dihexyl sebacate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002449107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dihexyl sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihexyl sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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